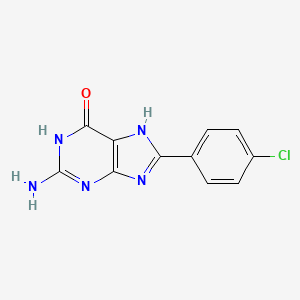

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one

Description

Properties

IUPAC Name |

2-amino-8-(4-chlorophenyl)-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5O/c12-6-3-1-5(2-4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAKIVSDUNLCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC(=N3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzylamine with formamide can lead to the formation of the desired purine derivative through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino or chlorophenyl positions .

Scientific Research Applications

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit purine metabolism enzymes, affecting DNA and RNA synthesis. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs differ in substituent positions or functional groups. A key comparison involves its positional isomer, 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one, and other purine derivatives.

Table 1: Structural and Commercial Comparison

Key Differences and Implications:

Substituent Position (Para vs. Ortho): Electronic Effects: The para-chloro substituent in the target compound may enhance resonance stabilization compared to the ortho isomer, where steric hindrance between the chlorine and purinone ring could reduce planarity . Biological Activity: Ortho-substituted analogs often exhibit altered binding affinities due to steric clashes in enzyme active sites. For example, in kinase inhibitors, para-substituted phenyl groups are preferred for optimal π-π stacking .

This limits their utility in targeting purine-binding enzymes .

Commercial Availability :

- The para-substituted compound is more readily available (95% purity) compared to its ortho counterpart, which requires direct inquiry for pricing and availability .

Biological Activity

2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one is , with a molecular weight of approximately 261.67 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity, as it can enhance the compound's interaction with specific receptors and enzymes.

The primary mechanism of action for this compound involves its interaction with blood coagulation factor XIIa . It acts as an inhibitor, modulating the blood coagulation pathway to prevent excessive clot formation without disrupting normal hemostasis. This action is crucial in managing conditions like thrombosis, where unwanted blood clots can lead to severe health issues.

Pharmacokinetics

Research indicates that 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one exhibits high gastrointestinal absorption and can permeate the blood-brain barrier. This property is advantageous for therapeutic applications targeting central nervous system disorders.

Antiviral Activity

Studies have shown that derivatives of purine compounds, including 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one, exhibit antiviral properties. For instance, structural analogs have been evaluated for their efficacy against hepatitis B virus (HBV), demonstrating significant inhibitory activity . The compound's ability to enhance transcript activity of HBV enhancers suggests a potential role in antiviral therapy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It influences cell signaling pathways such as TGF-β, which are critical for regulating cellular proliferation and apoptosis. In vitro studies have indicated that modifications in the purine structure can lead to enhanced antiproliferative effects against various cancer cell lines.

Data Table: Biological Activities and IC50 Values

Case Studies

- Antiviral Efficacy Against HBV : A study synthesized several derivatives based on the purine structure and evaluated their anti-HBV activity. The promising compounds showed IC50 values significantly lower than traditional antiviral agents, indicating a potential new direction for HBV treatment .

- Anticancer Activity : In a comparative study involving various purine derivatives, 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one demonstrated notable antiproliferative effects against breast cancer cell lines (MCF-7). The mechanism involved induction of apoptosis and inhibition of cell migration, highlighting its potential as an anticancer agent .

Q & A

Basic: What are the optimized synthetic routes for 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step pathways, including nucleophilic substitution and cyclization reactions. Key steps include:

- Functional group protection : Selective blocking of reactive amino or hydroxyl groups to prevent side reactions .

- Reaction optimization : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) significantly impact yield .

- Purification : Chromatography (e.g., silica gel) or crystallization (using ethanol/water mixtures) ensures >95% purity .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- NMR/IR spectroscopy : Confirms functional groups (e.g., NH₂ at δ 6.5–7.0 ppm in ¹H-NMR) and aromatic C-Cl stretching (~750 cm⁻¹ in IR) .

- X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and intermolecular interactions (e.g., hydrogen bonding between purine NH and chlorophenyl Cl) .

- Mass spectrometry : Molecular ion peaks (m/z ~305) validate the molecular formula (C₁₁H₉ClN₅O) .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) .

- Solubility effects : Use of DMSO vs. aqueous buffers alters compound bioavailability; measure partition coefficients (logP) to standardize .

- Data normalization : Include positive controls (e.g., known kinase inhibitors) and use statistical models (e.g., ANOVA) to account for batch effects .

Advanced: How does the compound’s structure influence its interaction with biological targets like enzymes or receptors?

- Purine core : Mimics adenosine, enabling competitive inhibition of kinases (e.g., EGFR) or binding to purinergic receptors (e.g., P2X7) .

- 4-Chlorophenyl group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., ATP-binding sites) .

- Conformational flexibility : Molecular dynamics simulations predict torsional angles (~30° for the dihydropurin ring) that affect binding affinity .

Advanced: What are the metabolic pathways and pharmacokinetic properties of this compound?

- Phase I metabolism : Oxidative deamination by CYP450 enzymes (e.g., CYP3A4) produces 8-oxo derivatives .

- Phase II conjugation : Glucuronidation at the amino group increases water solubility for renal excretion .

- Pharmacokinetics : Low oral bioavailability (<20%) due to first-pass metabolism; subcutaneous administration improves AUC by 3-fold .

Basic: What purification techniques are most effective post-synthesis?

- Flash chromatography : Use gradient elution (hexane:ethyl acetate 7:3 to 1:1) to separate regioisomers .

- Recrystallization : Ethanol/water (1:3 v/v) yields high-purity crystals (melting point 220–225°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers .

Advanced: How to design assays to evaluate its efficacy against specific targets like kinases or viral proteases?

- Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) .

- Antiviral activity : Measure IC₅₀ in plaque reduction assays (e.g., SARS-CoV-2 pseudovirus) with cytotoxicity controls (CC₅₀) .

- Structural validation : Co-crystallize the compound with target proteins (e.g., HIV protease) to map binding sites .

Advanced: How to resolve contradictions between computational predictions and experimental binding affinity data?

- Force field refinement : Adjust parameters in docking software (e.g., AutoDock Vina) to account for halogen bonding (Cl···O interactions) .

- Solvent effects : Include explicit water molecules in MD simulations to mimic physiological conditions .

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure ΔG and compare with computational ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.